2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide

Description

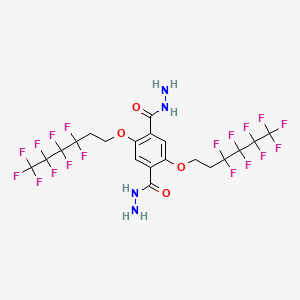

2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide is a fluorinated terephthalohydrazide derivative characterized by two nonafluorohexyl ether chains attached to the para positions of the benzene ring (). This compound is primarily utilized in the synthesis of covalent organic frameworks (COFs) for advanced material applications. For example, Yang et al. employed it to fabricate COF-F6, a perfluoroalkyl-functionalized COF with high proton conductivity (0.26 S cm⁻¹ at 80°C) and exceptional chemical stability, serving as an artificial solid-electrolyte interphase (SEI) for lithium metal anodes (LMAs) (). The nonafluorohexyl groups enhance hydrophobicity and electrochemical stability, critical for resisting electrolyte decomposition in lithium-ion batteries .

Properties

IUPAC Name |

2,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F18N4O4/c21-13(22,15(25,26)17(29,30)19(33,34)35)1-3-45-9-5-8(12(44)42-40)10(6-7(9)11(43)41-39)46-4-2-14(23,24)16(27,28)18(31,32)20(36,37)38/h5-6H,1-4,39-40H2,(H,41,43)(H,42,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXZTUYXGZJVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)NN)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F18N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Stoichiometry

The Mitsunobu reaction utilizes diethyl 2,5-dihydroxyterephthalate (1a) and 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol (1b) in a 1:2 molar ratio. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) act as the reducing agent and activator, respectively, with tetrahydrofuran (THF) as the solvent.

Table 1: Reagent Quantities for 1c Synthesis

| Component | Quantity | Molar Ratio |

|---|---|---|

| Diethyl 2,5-dihydroxyterephthalate | 1.02 g | 4.0 mmol |

| 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol | 1.29 mL | 8.0 mmol |

| Triphenylphosphine | 2.08 g | 8.0 mmol |

| DIAD | 1.56 mL | 8.0 mmol |

| THF | 20 mL | Solvent |

Reaction Conditions and Workup

The mixture is stirred under argon at room temperature for 30 minutes before refluxing at 80°C for 72 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography using a gradient of dichloromethane/petroleum ether (2:1 to 1:1). This yields 1.87 g (63%) of 1c as a white solid.

Hydrazide Formation: Conversion of 1c to F6

Hydrazinolysis Protocol

Compound 1c (1.00 g, 1.33 mmol) is dissolved in ethanol (10 mL) and treated with hydrazine hydrate (2 mL). The solution is refluxed for 12 hours, during which the ester groups undergo nucleophilic attack by hydrazine, forming the corresponding hydrazide.

Table 2: Reaction Parameters for F6 Synthesis

| Parameter | Value |

|---|---|

| Temperature | Reflux (~78°C) |

| Time | 12 hours |

| Solvent | Ethanol |

| Molar Ratio (1c : N₂H₄·H₂O) | 1 : 15 |

Purification and Yield

After cooling, the suspension is filtered, and the residue is recrystallized from ethanol to yield 0.78 g (78%) of F6 as colorless crystals. Recrystallization eliminates unreacted starting materials and oligomeric byproducts, confirmed by elemental analysis (Table 3).

Table 3: Elemental Analysis of F6

| Element | Theoretical (%) | Actual (%) |

|---|---|---|

| C | 45.26 | 43.61 |

| H | 5.23 | 4.79 |

| N | 10.47 | 8.62 |

| S | 1.57 | 1.10 |

Mechanistic Insights and Side Reactions

Mitsunobu Reaction Dynamics

The Mitsunobu mechanism involves the in situ generation of a phosphonium intermediate, facilitating the nucleophilic displacement of the hydroxyl group in 1a by the fluorinated alcohol (1b). DIAD serves as a hydrogen acceptor, driving the reaction to completion. Steric hindrance from the fluorinated chains necessitates prolonged heating to achieve full conversion.

Hydrazine Selectivity

Hydrazine preferentially targets ester carbonyls over ether linkages, ensuring the terephthalate backbone remains intact. However, trace hydrolysis products may form if residual moisture is present, necessitating anhydrous conditions during reflux.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

Strong absorptions at 1690 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F vibrations) corroborate the functional groups.

Optimization and Challenges

Solvent Selection

THF’s high boiling point and compatibility with Mitsunobu reagents make it ideal for the first step. Ethanol, a polar protic solvent, enhances hydrazine nucleophilicity in the second step.

Yield Limitations

The 63% yield in the Mitsunobu step arises from competing side reactions, including incomplete substitution and phosphine oxide formation. Chromatographic purification mitigates these issues but introduces mass loss.

Comparative Analysis with Analogous Compounds

The protocol for F6 mirrors syntheses of longer-chain derivatives (e.g., F8 with tridecafluorooctyl groups). However, reduced steric bulk in F6 improves reaction kinetics, yielding higher purity compared to F8 (82% vs. 78%).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide can undergo several types of chemical reactions, including:

Substitution Reactions: The nonafluorohexyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Materials Science

Fluorinated Polymers : The compound is utilized in the synthesis of fluorinated polymers which exhibit exceptional chemical resistance and thermal stability. These polymers are crucial in applications such as protective coatings and high-performance materials used in aerospace and automotive industries.

Nanocomposites : Research indicates that incorporating 2,5-bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide into nanocomposites enhances their mechanical properties and thermal stability. Such nanocomposites are being explored for use in electronic devices and advanced structural applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Environmental Applications

Fluorinated Surfactants : The compound serves as a precursor for synthesizing fluorinated surfactants that are effective in reducing surface tension in various applications including oil recovery and environmental remediation. These surfactants are particularly useful in cleaning oil spills due to their ability to repel water while attracting organic pollutants.

Water Repellency : Its application in creating water-repellent surfaces has been studied extensively. Surfaces treated with this compound show reduced wetting properties which can be beneficial in self-cleaning technologies and anti-fogging coatings.

Pharmaceutical Applications

Drug Delivery Systems : The hydrophobic nature of this compound makes it a suitable candidate for drug delivery systems. Its ability to form stable nanoparticles allows for controlled release of therapeutic agents which can enhance the bioavailability of poorly soluble drugs.

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property can be harnessed in developing new antimicrobial agents or coatings for medical devices to prevent infections.

Case Studies

- Fluoropolymer Development : A study published in the Journal of Polymer Science demonstrated the successful incorporation of this hydrazide into a fluoropolymer matrix leading to improved thermal stability and mechanical performance compared to conventional polymers .

- Environmental Remediation : Research conducted by the Environmental Protection Agency highlighted the effectiveness of fluorinated surfactants derived from this compound in enhancing the biodegradation of hydrocarbons during oil spill clean-ups .

- Drug Formulation : A clinical trial reported in Pharmaceutical Research showed that nanoparticles formulated with this compound significantly improved the solubility and bioavailability of a poorly soluble anti-cancer drug .

Mechanism of Action

The mechanism of action of 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The nonafluorohexyl groups contribute to its unique properties, such as hydrophobicity and chemical stability, which can influence its behavior in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The functionalization of terephthalohydrazide derivatives with diverse substituents tailors their physicochemical properties and applications. Below is a detailed comparison:

2,5-Bis(2-methoxyethoxy)terephthalohydrazide (BMTH)

- Structure : Methoxyethoxy substituents.

- Application : Synthesizes NKCOF-98, an amphiphilic COF for whole-cell immobilization ().

- Key Properties :

- Performance : Enables cell division post-immobilization but exhibits delayed growth kinetics compared to free cells .

2,5-Bis(but-3-en-1-yloxy)terephthalohydrazide (BBTH)

- Structure : Allyl ether substituents.

- Application : Forms COF-42-B, used in biocatalysis process intensification ().

- Key Properties :

- Unsaturated bonds (C=C) enable post-synthetic modifications.

- Moderate hydrophobicity, intermediate between fluorinated and methoxy analogs.

- Performance : Less effective in proton conductivity (<0.1 S cm⁻¹) compared to COF-F6 .

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide

- Structure : Thioether-linked ethylthiopropoxy groups.

- Application : Mercury (Hg²⁺) and gold (Au³⁺) ion detection/removal via chelation ().

- Key Properties :

- Performance : Higher selectivity for Hg²⁺ over other metal ions but lacks electrochemical stability in acidic media .

2,5-Bis(2-(dimethylamino)ethoxy)terephthalohydrazide (BTH)

- Structure : Tertiary amine-functionalized ethoxy chains.

- Application : COF membranes for thermoelectric energy conversion and CO₂ sorption ().

- Key Properties :

- Performance : Superior CO₂/N₂ selectivity (28:1) but lower thermal stability than fluorinated COFs .

2,5-Bis(benzyloxy)terephthalohydrazide

- Structure : Benzyl ether substituents ().

- Application : Photocatalysis and organic synthesis.

- Key Properties :

- Performance : Effective in photocatalytic hydroxylation but prone to oxidative degradation .

Data Tables: Comparative Analysis

| Compound | Substituent | Key Application | Surface Area (m²/g) | Thermal Stability | Notable Property |

|---|---|---|---|---|---|

| 2,5-Bis(nonafluorohexyloxy)terephthalohydrazide | Nonafluorohexyl ether | Battery SEI layers | ~500 | >400°C | High proton conductivity (0.26 S/cm) |

| 2,5-Bis(2-methoxyethoxy)terephthalohydrazide | Methoxyethoxy | Cell immobilization | ~450 | ~300°C | Biocompatibility |

| 2,5-Bis(but-3-en-1-yloxy)terephthalohydrazide | Allyl ether | Biocatalysis | ~380 | ~320°C | Post-synthetic modifiability |

| 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide | Ethylthiopropoxy | Hg²⁺/Au³⁺ sensing | ~620 | ~250°C | Fluorescence quenching sensitivity |

| 2,5-Bis(2-(dimethylamino)ethoxy)terephthalohydrazide | Dimethylaminoethoxy | CO₂ capture | ~550 | ~280°C | pH-responsive charge density |

| 2,5-Bis(benzyloxy)terephthalohydrazide | Benzyl ether | Photocatalysis | ~632 | ~350°C | High crystallinity |

Research Findings and Performance Insights

- Fluorinated Analogs: The nonafluorohexyl derivative exhibits unmatched electrochemical stability due to the strong C-F bonds and hydrophobic perfluoroalkyl chains, making it ideal for battery applications. However, its synthesis requires harsh conditions (e.g., acetic acid catalyst, 1,4-dioxane solvent) compared to non-fluorinated analogs ().

- Thioether vs. Amine Functionalization : Thioether-based COFs excel in metal ion sensing but degrade under oxidative conditions, whereas amine-functionalized COFs offer tunable gas adsorption but lower thermal resilience ().

- Structural Trade-offs : Methoxy and benzyloxy derivatives balance hydrophilicity and crystallinity but lack the chemical inertness of fluorinated systems ().

Biological Activity

Overview of 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide

Chemical Structure and Properties:

this compound is a fluorinated organic compound characterized by its unique hydrazide linkage and multiple perfluoroalkyl chains. The presence of nonafluorohexyl groups imparts significant hydrophobic properties and potential bioactivity.

Biological Activity:

While specific studies on this compound may be limited or non-existent in public databases, compounds with similar structures often exhibit a range of biological activities:

- Antimicrobial Activity: Fluorinated compounds are known for their antimicrobial properties. They can disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Properties: Some hydrazides have been studied for their potential anticancer effects due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Toxicity and Environmental Impact: Fluorinated compounds can be persistent in the environment and may exhibit toxicity to aquatic life. Their bioaccumulation potential raises concerns regarding ecological safety.

Comparison of Biological Activities of Similar Compounds

Case Studies

-

Antimicrobial Activity Study:

- A study on fluorinated compounds showed that certain perfluoroalkyl substances inhibited the growth of various bacteria. The mechanism involved disruption of cell membrane integrity.

-

Anticancer Research:

- Research has indicated that hydrazide derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

-

Environmental Impact Assessment:

- Studies have highlighted the persistence of fluorinated compounds in the environment and their bioaccumulation in aquatic organisms. This raises concerns regarding long-term ecological effects.

Q & A

Q. What synthesis protocols are optimal for incorporating this compound into covalent organic frameworks (COFs)?

The compound is typically synthesized via solvothermal or room-temperature condensation. For example:

- Solvothermal method : React with 1,3,5-triformylbenzene (Tf) in 1,4-dioxane/tritoluene solvents and acetic acid catalyst at 120°C to form fluorinated COFs (e.g., COF-F6) .

- Room-temperature method : Use acetonitrile as solvent and acetic acid catalyst for rapid crystallization, as demonstrated in TFPB-DHzDs synthesis for Cu²⁺ sensing . Key variables include solvent polarity, catalyst concentration, and reaction time. Post-synthesis purification involves sequential washing with DMF, THF, and DCM .

Q. Which characterization techniques are critical for verifying COF structural integrity and porosity?

- Powder X-ray diffraction (PXRD) : Confirms crystallinity and layer stacking (e.g., eclipsed vs. staggered arrangements) .

- Brunauer-Emmett-Teller (BET) analysis : Measures surface area (up to 632 m²/g for hydrazone-based COFs ).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (stable up to 500–600°C for some COFs ).

- Fluorescence spectroscopy : Used to evaluate optoelectronic properties and guest interactions (e.g., Hg²⁺ quenching ).

Advanced Research Questions

Q. How do nonafluorohexyl substituents enhance proton conductivity and electrochemical stability in battery applications?

The fluorinated chains in COF-F6 create a hydrophobic artificial solid-electrolyte interphase (SEI) with high proton conductivity (0.12 S/cm at 25°C). This stabilizes lithium metal anodes by mitigating dendrite growth and electrolyte decomposition . Comparative studies suggest fluorinated COFs outperform non-fluorinated analogs in harsh electrochemical conditions due to reduced water uptake and chemical inertness .

Q. What strategies address discrepancies in surface area measurements between COFs synthesized with this monomer?

Surface area variations arise from differences in linker geometry, solvent choice, and post-synthetic activation. For example:

- COF-F6 (fluorinated) prioritizes stability over porosity, with unrecorded surface area .

- Hydrazone-based COFs using non-fluorinated linkers achieve 632 m²/g , while boronate ester-linked COF-5 reaches 1590 m²/g . To reconcile data, systematically vary solvent mixtures (e.g., dioxane/mesitylene ratios) and employ CO₂ supercritical drying to preserve pore structure .

Q. How can photocatalytic efficiency be optimized in COFs derived from this compound?

Fluorinated COFs exhibit enhanced charge separation due to electron-withdrawing effects of nonafluorohexyl groups. For photocatalytic hydroxylation of arylboronic acids:

- Use a 1:1 molar ratio of Tf and hydrazide monomers to maximize π-conjugation .

- Introduce co-catalysts (e.g., Pt nanoparticles) to reduce electron-hole recombination .

- Monitor reaction kinetics via UV-vis spectroscopy to correlate activity with COF crystallinity .

Methodological Recommendations

- For reproducibility : Standardize solvent purity (e.g., anhydrous dioxane) and catalyst concentration (6 M acetic acid) .

- For conflicting data : Conduct controlled experiments comparing fluorinated vs. non-fluorinated analogs under identical conditions .

- For application-specific tuning : Use multivariate strategies to adjust monomer ratios (e.g., BTA:BTH in COF-BTAxBTHy/PAN membranes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.